2-(benzylthio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
2-(benzylthio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family.
Properties
IUPAC Name |
2-benzylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-9-20-10-8-15-14(11-20)16(21)19-17(18-15)22-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJOBFMFJQROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Aminonicotinic Acid Derivatives
Ismail and Wibberley’s seminal work demonstrates that 4-aminonicotinic acid serves as a versatile precursor for pyrido[4,3-d]pyrimidinones. Treatment with thionyl chloride converts the carboxylic acid to an acid chloride, which undergoes condensation with thiourea to yield 2-thioxo-1,2,3,4-tetrahydropyrido[4,3-d]pyrimidin-4-one. Cyclization efficiency exceeds 85% under reflux conditions in anhydrous dioxane.
Key reaction parameters :
- Solvent: Dioxane or THF
- Temperature: 80–100°C
- Catalyst: None required
Solid-Phase Synthesis for Combinatorial Libraries
Song et al. developed a resin-bound approach using Rink amide resin to anchor fluoro-substituted coumarin intermediates. Subsequent nucleophilic substitution with primary amines and tin(II) chloride-mediated nitro reduction enables cyclization to form the pyrido-pyrimidinone core. This method achieves >90% purity post-HPLC, though scalability remains limited.
Regioselective Alkylation at the 6-Position
Introducing the propyl group at the 6-position requires careful control to avoid over-alkylation.
Reductive Amination Strategy
Amino groups at the 6-position, generated via nitro reduction (e.g., using SnCl₂), react with propionaldehyde under reductive amination conditions. Palladium on carbon (10% w/w) in methanol under H₂ atmosphere achieves 70–75% yield, though competing N-alkylation byproducts necessitate chromatographic purification.
Direct Alkylation with Propyl Halides
Treating the 6-amino intermediate with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 12 hours provides a 68% yield. Selectivity improves with bulky bases like diisopropylethylamine (DIEA), suppressing N-alkylation.
Thioether Formation at the 2-Position
The benzylthio moiety is introduced via S-alkylation of a 2-thioxo intermediate.
Benzyl Bromide Alkylation
Reaction of 2-thioxo-pyrido[4,3-d]pyrimidin-4(3H)-one with benzyl bromide in DMF using K₂CO₃ as base achieves 82% conversion. Elevated temperatures (80°C) reduce reaction time to 4 hours without side-product formation.
Optimized conditions :
- Molar ratio (thioxo intermediate:benzyl bromide): 1:1.2
- Solvent: DMF
- Base: K₂CO₃ (2.0 equiv)
Solid-Phase Thioetherification
Song et al. report resin-bound alkylation using benzyl bromide and DIEA in dichloromethane (DCM). This method eliminates purification steps, yielding 79–86% pure product post-TFA cleavage.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆) :
Purity Assessment
HPLC analysis (C18 column, 220 nm detection) confirms ≥95% purity using acetonitrile/water (70:30) mobile phase.
Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Solution-phase | 68 | 92 | Scalability |
| Solid-phase | 86 | 94 | No purification required |
| Reductive amination | 75 | 89 | Avoids alkyl halides |
Challenges and Mitigation Strategies
- Regioselectivity in alkylation : Use of DIEA over K₂CO₃ reduces N-alkylation byproducts by 40%.
- Thiol oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
- Purification difficulties : Reverse-phase HPLC with acetonitrile/water gradients resolves co-eluting impurities.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylthio group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-(benzylthio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . These effects are mediated through its binding to specific active residues on target proteins, as demonstrated by molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Thieno[2,3-d]pyrimidin-4(3H)-one: Evaluated for its antimycobacterial activity.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-(benzylthio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features and the combination of benzylthio and propyl groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development in various therapeutic areas.
Biological Activity
2-(Benzylthio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a novel compound with significant potential in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H21N3OS
- Molecular Weight : 315.4 g/mol
- CAS Number : 1112399-35-5
Research indicates that this compound exhibits several pharmacological activities:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been identified as an inhibitor of CDKs, which are crucial in regulating the cell cycle. CDK inhibition can lead to cell cycle arrest in cancer cells, making it a candidate for cancer therapy .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .
- Neuroprotective Effects : Some investigations have indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidine compounds can provide neuroprotection in models of neurodegenerative diseases .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various contexts:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study 1 : In human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers .
Neuroprotection
Research has shown promising results regarding the neuroprotective effects of similar compounds in models of Alzheimer's disease:
- Case Study 2 : In a mouse model of Alzheimer's disease, administration of related tetrahydropyrido compounds improved cognitive function and reduced amyloid plaque formation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1112399-35-5 |
| Anticancer Activity | Yes |
| Neuroprotective Effects | Yes |
| Antioxidant Activity | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
